The compound is available for research purposes, particularly in proteomics studies, as indicated by its listings on various chemical databases such as BenchChem and Santa Cruz Biotechnology . Its classification falls under organic chemistry, specifically as an aromatic amine due to the presence of both phenolic and amine functional groups.
The synthesis of 2-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine can be approached through several methods, often involving multi-step reactions. A common synthetic route involves:
Key parameters in these reactions include temperature control, reaction time, and solvent choice, which can significantly affect yield and selectivity.
The molecular structure of 2-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine consists of:
The compound's structural representation can be described by its canonical SMILES notation: CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N
. This notation highlights the connectivity of atoms in the molecule.
2-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine may participate in various chemical reactions due to its functional groups:
These reactions are influenced by factors such as pH, solvent polarity, and temperature.
The physical properties of 2-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine include:
Chemical properties include stability under standard laboratory conditions but may vary with exposure to light or moisture.
2-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine has several scientific applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0